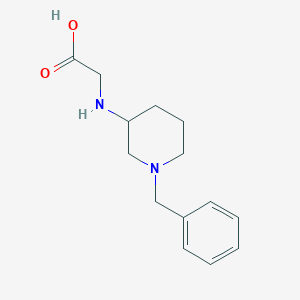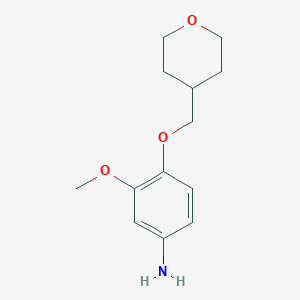![molecular formula C13H15ClO4 B7860816 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)
3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a chloro group, an oxan-4-yl methoxy group, and a benzoic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 4-(chloromethyl)oxane.
Esterification: The hydroxyl group of 3-chloro-4-hydroxybenzoic acid is first converted to an ester using an appropriate alcohol and acid catalyst.
Substitution Reaction: The ester undergoes a nucleophilic substitution reaction with 4-(chloromethyl)oxane to introduce the oxan-4-yl methoxy group.
Hydrolysis: The ester group is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as this compound.
Reduction: Reduction reactions can be performed to modify the chloro group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives of benzoic acid.
Reduction Products: Chloro-substituted derivatives.
Substitution Products: Various nucleophilic substitution products.
Applications De Recherche Scientifique
3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid can be compared with other similar compounds, such as:
4-Chloro-3-(oxan-4-yl)pyridine: This compound has a similar structure but differs in the presence of a pyridine ring instead of a benzoic acid moiety.
Methyl 4-(3-chloro-4-{[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)benzoate: This compound has additional hydroxyl groups and a methyl ester group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
3-chloro-4-(oxan-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZDULMDIGBWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860750.png)
![Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860756.png)
![Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860765.png)




![2-Methyl-6-[(oxan-4-yl)methoxy]aniline](/img/structure/B7860800.png)




